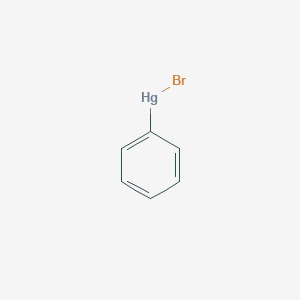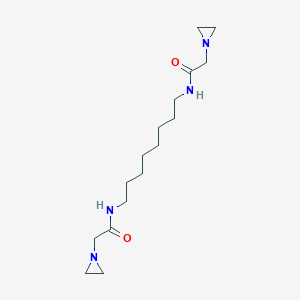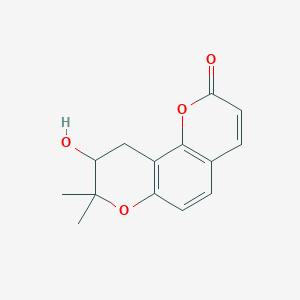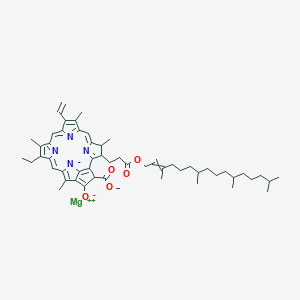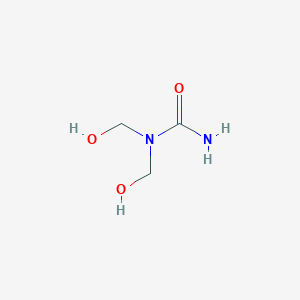
Bis(hydroxymethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(hydroxymethyl)urea, also known as BHU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHU is a white crystalline powder that is soluble in water and has a molecular weight of 146.1 g/mol. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of Bis(hydroxymethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in cells. Bis(hydroxymethyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. Bis(hydroxymethyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
生化学的および生理学的効果
Bis(hydroxymethyl)urea has been shown to have various biochemical and physiological effects, depending on the application. In medicine, Bis(hydroxymethyl)urea has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce inflammation. In agriculture, Bis(hydroxymethyl)urea has been shown to enhance plant growth and increase crop yield. Bis(hydroxymethyl)urea has also been shown to inhibit the growth of various weeds. In materials science, Bis(hydroxymethyl)urea has been shown to enhance the properties of various materials such as resins and adhesives.
実験室実験の利点と制限
One advantage of using Bis(hydroxymethyl)urea in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and manipulate. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and materials science. However, one limitation of using Bis(hydroxymethyl)urea in lab experiments is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are many future directions for the study of Bis(hydroxymethyl)urea. In medicine, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea as an anticancer agent and in the treatment of Alzheimer's disease. In agriculture, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea as a fertilizer and herbicide. In materials science, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea in the synthesis of various materials and as a flame retardant. Overall, Bis(hydroxymethyl)urea is a promising compound that has the potential to make significant contributions in various fields.
合成法
Bis(hydroxymethyl)urea can be synthesized using various methods, including the reaction of urea with formaldehyde and subsequent hydrolysis to obtain Bis(hydroxymethyl)urea. Another method involves the reaction of formaldehyde with urea in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
Bis(hydroxymethyl)urea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Bis(hydroxymethyl)urea has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells. Bis(hydroxymethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, Bis(hydroxymethyl)urea has been studied for its potential use as a fertilizer due to its ability to enhance plant growth and increase crop yield. Bis(hydroxymethyl)urea has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weeds.
In materials science, Bis(hydroxymethyl)urea has been studied for its potential use in the synthesis of various materials such as resins and adhesives. Bis(hydroxymethyl)urea has also been studied for its potential use as a flame retardant due to its ability to inhibit the combustion of materials.
特性
CAS番号 |
1448-99-3 |
|---|---|
製品名 |
Bis(hydroxymethyl)urea |
分子式 |
C3H8N2O3 |
分子量 |
120.11 g/mol |
IUPAC名 |
1,1-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C3H8N2O3/c4-3(8)5(1-6)2-7/h6-7H,1-2H2,(H2,4,8) |
InChIキー |
QAGFPFWZCJWYRP-UHFFFAOYSA-N |
SMILES |
C(N(CO)C(=O)N)O |
正規SMILES |
C(N(CO)C(=O)N)O |
その他のCAS番号 |
25155-29-7 |
同義語 |
Urea, N,N-bis(hydroxymethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



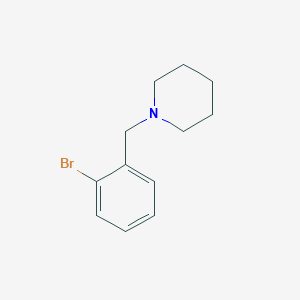
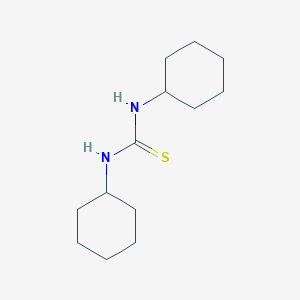
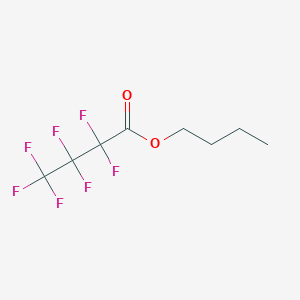
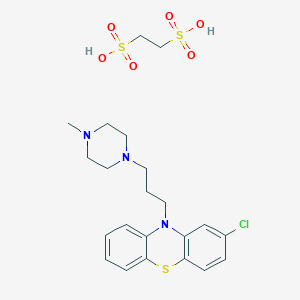
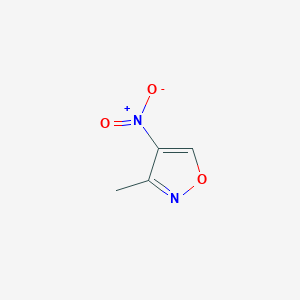
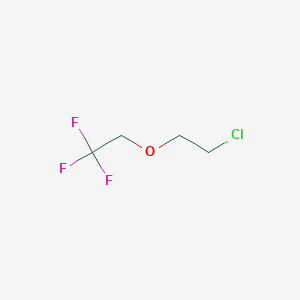
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)
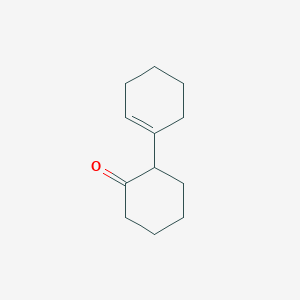
phosphonium bromide](/img/structure/B73364.png)
